REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[C:8]([OH:10])=O.[Cl-].[NH4+].C([N:15](CC)CC)C.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.C(=O)([O-])O.[Na+]>CN(C=O)C>[NH2:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[C:8]([NH2:15])=[O:10] |f:1.2,5.6,7.8|
|
Name
|
|
Quantity
|
0.154 g
|
Type
|
reactant
|
Smiles
|
NC1=C(SC(=C1)Br)C(=O)O
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Name
|
|
Quantity
|
0.369 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0.964 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.284 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0.403 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
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Type
|
CUSTOM
|
Details
|
was stirred for 10 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 4 days
|
Duration
|
4 d
|
Type
|
EXTRACTION
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Details
|
Extraction with ethyl acetate (60 mL, 20 mL)
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Type
|
WASH
|
Details
|
washing with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
drying over magnesium sulfate, filtration and concentration at reduced pressure
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Type
|
CUSTOM
|
Details
|
gave an oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified by column chromatography (Combiflash, silica gel, hexanes to 90:10 hexanes/ethyl acetate)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC(=C1)Br)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.118 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |